

Application Notes and Protocols: (1R,2R)-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclohexanol

Cat. No.: B150853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclohexanol hydrochloride is a chiral amino alcohol that serves as a versatile building block in modern organic synthesis. Its rigid cyclohexane backbone and vicinal amino and hydroxyl functional groups, with a defined trans-stereochemistry, make it a valuable asset in the construction of complex chiral molecules. This document provides detailed application notes and experimental protocols for the preparation and utilization of **(1R,2R)-2-aminocyclohexanol** hydrochloride, particularly in the realms of asymmetric synthesis and as a key intermediate in the development of pharmaceuticals.

The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in various reaction conditions.^[1] It is primarily utilized as a precursor for chiral ligands and auxiliaries that induce stereoselectivity in chemical reactions, leading to the desired enantiomer of a target molecule.

Physicochemical Data

A summary of the key physicochemical properties of **(1R,2R)-2-Aminocyclohexanol** hydrochloride is provided in the table below.

Property	Value
CAS Number	13374-31-7
Molecular Formula	C ₆ H ₁₄ ClNO
Molecular Weight	151.63 g/mol
Appearance	White to off-white crystalline solid
Melting Point	134-138 °C[1]
Optical Purity	Enantiomeric excess: ≥98.0%
Storage Temperature	2-8°C

Preparation of (1R,2R)-2-Aminocyclohexanol Hydrochloride

A practical and scalable enantioselective synthesis of **(1R,2R)-2-aminocyclohexanol** hydrochloride can be achieved through the asymmetric ring-opening of cyclohexene oxide. The following protocol is adapted from a literature procedure describing a highly efficient method.

Experimental Protocol: Enantioselective Synthesis

This protocol involves a two-step process: the catalytic asymmetric ring-opening of cyclohexene oxide with a carbamate nucleophile, followed by hydrolysis to yield the free amino alcohol, which is then converted to its hydrochloride salt.

Step 1: Catalytic Asymmetric Ring-Opening

- Materials:
 - Cyclohexene oxide
 - Phenyl carbamate
 - Oligomeric (salen)Co-OTf catalyst
 - Acetonitrile (anhydrous)

- Standard glassware for inert atmosphere reactions
- Procedure:
 - To a flame-dried reaction vessel under an inert atmosphere, add the oligomeric (salen)Co-OTf catalyst (0.5 mol%).
 - Add anhydrous acetonitrile, followed by phenyl carbamate (1.0 equivalent).
 - Add cyclohexene oxide (1.2 equivalents) to the stirred solution.
 - Heat the reaction mixture to 50 °C and stir for 24 hours, monitoring the reaction progress by TLC or GC.
 - Upon completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Salt Formation

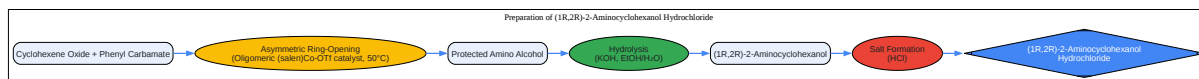
- Materials:
 - Reaction mixture from Step 1
 - Potassium hydroxide (KOH)
 - Ethanol
 - Water
 - Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)
 - Diethyl ether
 - Brine
- Procedure:
 - To the crude reaction mixture, add a solution of potassium hydroxide in ethanol/water.
 - Heat the mixture to reflux and stir for 4-6 hours to effect hydrolysis of the carbamate.

- Cool the mixture and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude **(1R,2R)-2-aminocyclohexanol**.
- Dissolve the crude amino alcohol in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
- Slowly add a solution of HCl in the same solvent with stirring to precipitate the hydrochloride salt.
- Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield **(1R,2R)-2-aminocyclohexanol** hydrochloride.

Quantitative Data for Preparation

Parameter	Value
Catalyst Loading	0.5 mol%
Reaction Temperature	50 °C
Reaction Time	24 h
Isolated Yield	High (specific yield depends on scale and purification)
Enantiomeric Excess (ee)	>99%

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the enantioselective synthesis of **(1R,2R)-2-Aminocyclohexanol Hydrochloride**.

Uses of (1R,2R)-2-Aminocyclohexanol Hydrochloride

As a Chiral Auxiliary in Asymmetric Synthesis

(1R,2R)-2-Aminocyclohexanol is a precursor to valuable chiral auxiliaries, most notably oxazolidinones. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered. A common application is in the diastereoselective alkylation of enolates.

4.1.1. Representative Protocol: Asymmetric Alkylation of an Oxazolidinone Auxiliary

This protocol is based on the well-established Evans' asymmetric alkylation methodology and is representative of how a chiral auxiliary derived from **(1R,2R)-2-aminocyclohexanol** would be used.

- Step 1: Formation of the N-Acyl Oxazolidinone
 - React **(1R,2R)-2-aminocyclohexanol** with a suitable reagent (e.g., phosgene or a phosgene equivalent) to form the corresponding oxazolidinone.
 - Acylate the oxazolidinone with an acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., n-butyllithium or triethylamine) to form the N-acyl

oxazolidinone.

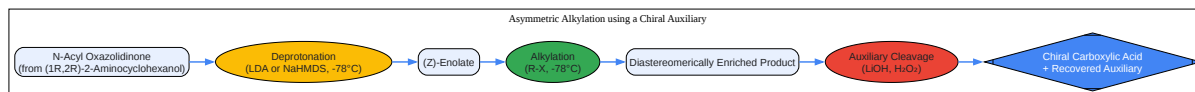
- Step 2: Diastereoselective Alkylation
 - Dissolve the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
 - Add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to generate the corresponding (Z)-enolate.
 - Add the alkylating agent (e.g., benzyl bromide or allyl iodide) and allow the reaction to proceed at low temperature.
 - Quench the reaction with a saturated aqueous solution of ammonium chloride and warm to room temperature.
 - Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
- Step 3: Cleavage of the Chiral Auxiliary
 - Dissolve the alkylated product in a mixture of THF and water.
 - Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C to cleave the auxiliary.
 - Work up the reaction to isolate the chiral carboxylic acid and recover the chiral auxiliary.

4.1.2. Quantitative Data for Asymmetric Alkylation

The following data is representative of the high stereoselectivity achieved using oxazolidinone auxiliaries derived from chiral amino alcohols in asymmetric alkylation reactions.^[2]

Electrophile	Diastereomeric Excess (de)	Isolated Yield
Methyl Iodide	>99%	70%
Benzyl Bromide	>99%	80%
Allyl Iodide	>99%	73%

4.1.3. Asymmetric Alkylation Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.

Intermediate in Drug Development

Chiral 1,2-amino alcohols are crucial structural motifs in many pharmaceuticals. **(1R,2R)-2-Aminocyclohexanol** and its derivatives can serve as key intermediates in the synthesis of complex drug molecules. A prominent example is the synthesis of the antiviral drug Oseltamivir (Tamiflu®), where a key step involves the creation of a vicinal amino alcohol functionality on a cyclohexene ring.

4.2.1. Application in the Synthesis of an Oseltamivir Precursor

The core of Oseltamivir contains a trans-amino alcohol moiety on a functionalized cyclohexene ring. Syntheses of Oseltamivir often involve the asymmetric opening of a meso-aziridine or epoxide, a reaction where chiral ligands derived from amino alcohols can be employed to

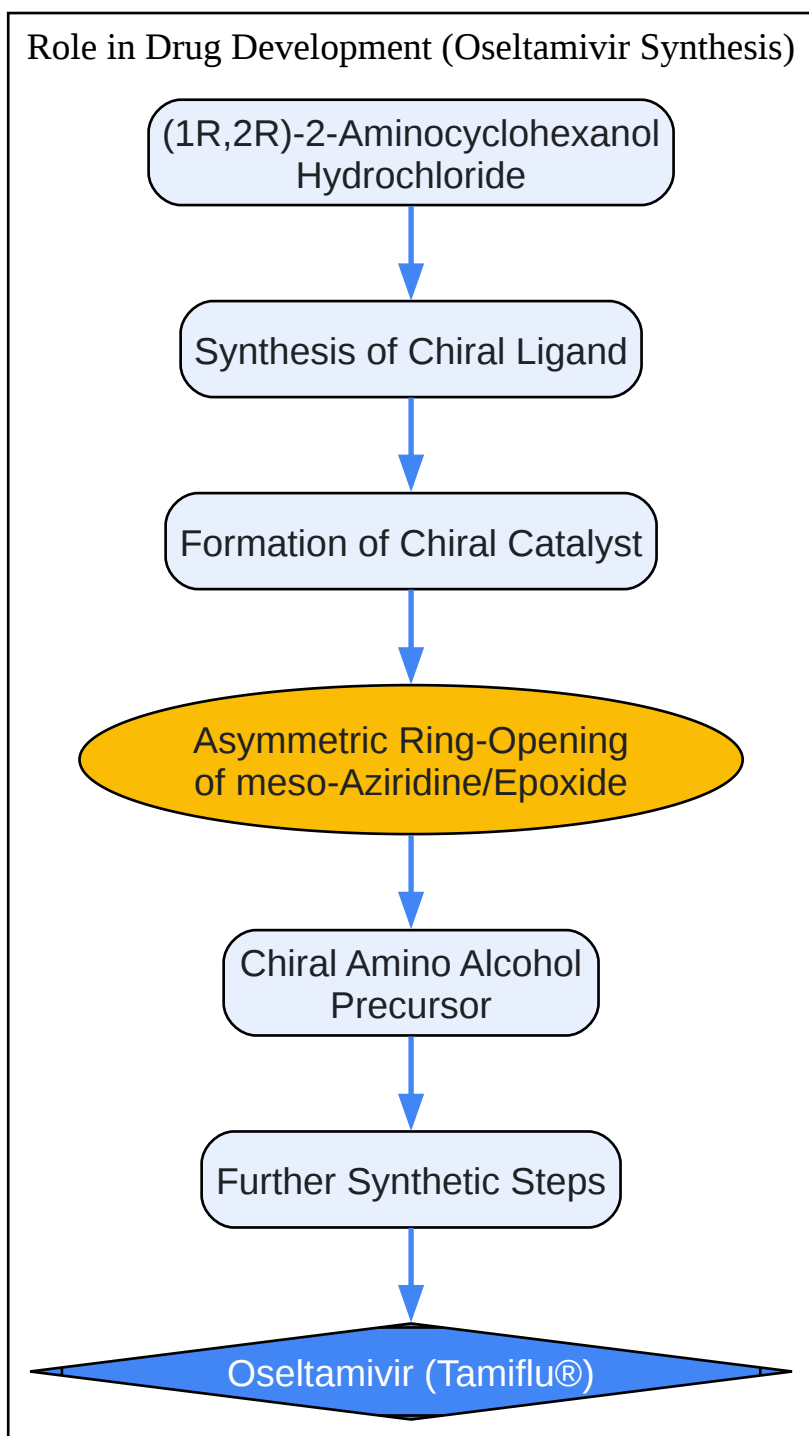
control the stereochemistry. The resulting amino alcohol is then further elaborated to the final drug molecule.

4.2.2. Representative Protocol: Asymmetric Aziridine Ring-Opening

This protocol illustrates a key transformation in the synthesis of an Oseltamivir precursor, highlighting the importance of the chiral amino alcohol structure.

- Materials:
 - A suitable meso-aziridine on a cyclohexene scaffold
 - A nucleophile (e.g., trimethylsilyl azide)
 - A chiral catalyst system (e.g., a chiral Lewis acid or a transition metal complex with a chiral ligand)
 - Anhydrous solvent (e.g., toluene or dichloromethane)
- Procedure:
 - In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.
 - Add the meso-aziridine substrate to the catalyst solution.
 - Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -20 °C).
 - Slowly add the nucleophile to the reaction mixture.
 - Stir the reaction until completion, monitoring by TLC or LC-MS.
 - Quench the reaction and perform an aqueous workup.
 - Purify the resulting chiral amino azide or amino alcohol derivative by column chromatography.

4.2.3. Signaling Pathway/Logical Relationship Diagram



[Click to download full resolution via product page](#)

Caption: Logical relationship of **(1R,2R)-2-Aminocyclohexanol** in the synthesis of Oseltamivir.

Safety Information

(1R,2R)-2-Aminocyclohexanol hydrochloride is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

(1R,2R)-2-Aminocyclohexanol hydrochloride is a valuable and versatile chiral building block for researchers in organic synthesis and drug development. Its straightforward preparation in high enantiopurity and its utility as a precursor for effective chiral auxiliaries and ligands make it an important tool for the stereocontrolled synthesis of complex molecules. The protocols and data presented in these application notes provide a foundation for its successful application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (1R,2R)-2-Aminocyclohexanol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150853#1r-2r-2-aminocyclohexanol-hydrochloride-preparation-and-uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com